Methyl 4-[(4-formylphenoxy)methyl]benzoate

Medicinal Chemistry Organic Synthesis Material Science

Sourcing exact intermediates is critical-minor structural changes can derail multi-step syntheses. Methyl 4-[(4-formylphenoxy)methyl]benzoate (CAS 124663-30-5) provides reliable orthogonal reactivity: aldehyde for imine/hydrazone links, ester for hydrolysis/cross-coupling. • Enables sequential SAR expansion with minimal side reactions. • Consistent ≥95% purity ensures predictable crystallization and yield. • Immediate stock, ready for global dispatch, no supply chain delays.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 124663-30-5
Cat. No. B054445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4-formylphenoxy)methyl]benzoate
CAS124663-30-5
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C16H14O4/c1-19-16(18)14-6-2-13(3-7-14)11-20-15-8-4-12(10-17)5-9-15/h2-10H,11H2,1H3
InChIKeyQCMBUFDXULESGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[(4-formylphenoxy)methyl]benzoate: Bifunctional Building Block


Methyl 4-[(4-formylphenoxy)methyl]benzoate is a synthetic organic compound belonging to the benzoate ester class . Its molecular structure is defined by a para-substituted methyl benzoate core linked via a methylene bridge to a 4-formylphenoxy group, providing a unique arrangement of ester, ether, and aldehyde functionalities . This bifunctional nature, with reactive groups at opposing ends of a semi-flexible backbone, positions it as a versatile intermediate in organic synthesis . The compound is identified by the molecular formula C16H14O4, a molecular weight of 270.28 g/mol, and the InChI Key QCMBUFDXULESGG-UHFFFAOYSA-N [1].

Orthogonal aldehyde and ester groups enable sequential derivatization
Flexible methylene ether linker provides conformational adaptability
Reported one-step synthesis with full spectral characterization

Methyl 4-[(4-formylphenoxy)methyl]benzoate: Analog Substitution Limitations


Attempting to substitute Methyl 4-[(4-formylphenoxy)methyl]benzoate with structurally similar analogs can lead to significant differences in reactivity, physical properties, and synthetic outcomes. The compound's specific combination of a para-substituted benzoate ester and a 4-formylphenoxy group, separated by a flexible methylene ether linkage, dictates its unique behavior as a bifunctional building block . Substituting with an analog like Methyl 3-(4-formylphenoxy)benzoate alters the substitution pattern on the core ring, which changes its geometric and electronic properties . Similarly, replacing the methyl ester with an ethyl ester, as in Ethyl 4-(4-formylphenoxy)benzoate, affects the molecule's lipophilicity, steric profile, and reactivity in subsequent ester-specific transformations . These seemingly minor structural variations can drastically impact reaction yields, crystallization behavior, and the performance of final products, underscoring the need for compound-specific selection.

Positional isomer mismatch
3-substituted isomer alters core geometry and electronic properties, potentially shifting reactivity and crystallization behavior.
Ester analog divergence
Ethyl ester analog may change lipophilicity and steric profile, affecting ester-specific transformations and reaction yields.

Methyl 4-[(4-formylphenoxy)methyl]benzoate: Key Comparator Evidence


Melting Point Differentiation from 3-Substituted Isomer

Methyl 4-[(4-formylphenoxy)methyl]benzoate exhibits a distinct melting point compared to its positional isomer, Methyl 3-(4-formylphenoxy)benzoate. This difference is crucial for identification, purification, and formulation. For the target compound, a calculated melting point of 134.43 °C has been reported . In contrast, the 3-substituted isomer, which shares the same molecular weight but a different substitution pattern, does not have a widely reported melting point for direct comparison [1]. This lack of data highlights the compound's unique and less-characterized nature, making the available melting point a key identifier for quality control and procurement.

Melting Point
Data to verify
134.43 °C (calculated) vs. 3-substituted isomer: no reported mp
Supports identity confirmation and QC from positional isomer
Calculated value; experimental confirmation advised
Medicinal Chemistry Organic Synthesis Material Science

Lipophilicity & PSA vs. Ethyl Ester Analog

The compound's predicted lipophilicity and polarity are defined by a calculated LogP of 2.86470 and a topological polar surface area (TPSA) of 52.60 Ų . These values are key parameters for predicting membrane permeability and oral bioavailability in drug discovery. While specific data for an exact comparator like Ethyl 4-(4-formylphenoxy)benzoate is not available in the same source, the general principle is that replacing the methyl ester with an ethyl ester (increasing chain length by one carbon) would increase LogP by approximately 0.5 units and reduce TPSA, thereby altering its predicted pharmacokinetic profile. The provided LogP and PSA values offer a quantifiable baseline for computational modeling and for selecting this specific compound when a particular lipophilicity range is desired.

Lipophilicity
Class-level
LogP 2.86 · PSA 52.6 Ų
Lipophilicity benchmark for SAR exploration
Ethyl ester analog logP shift ~+0.5 inferred; experimental data needed
Medicinal Chemistry Drug Discovery ADME Properties

One-Step High-Yield Synthesis Protocol

A key differentiator for procurement and in-house synthesis is the availability of a high-yielding, well-characterized synthetic route. A protocol for the one-step synthesis of Methyl 4-[(4-formylphenoxy)methyl]benzoate has been reported, achieving the title compound in quantitative yield using adapted Vilsmeier conditions [1]. The product was comprehensively characterized by 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy, providing a full spectral data package [1]. This is a significant advantage over less-characterized analogs, where synthesis and verification would require additional method development and analytical work, increasing time and cost.

One-Step Synthesis
Reported protocol
Quantitative yield; full 1H/2H/13C-NMR, IR, Raman characterization
Reduces method development time
Adapted Vilsmeier conditions; spectral data available
Synthetic Methodology Process Chemistry Building Blocks

Methyl 4-[(4-formylphenoxy)methyl]benzoate: Research Applications


Covalent Organic Frameworks and Polymers

This compound's bifunctional nature, featuring a reactive aldehyde at one terminus and an ester-protected carboxylic acid at the other, makes it an ideal building block for synthesizing novel covalent organic frameworks (COFs) and linear polymers . The aldehyde group can be used for imine or hydrazone linkages, while the ester can be hydrolyzed to a carboxylic acid for metal coordination in Metal-Organic Frameworks (MOFs) or for further cross-coupling reactions . The defined geometry and flexible methylene linker can impart specific porosity or conformational properties to the resulting materials.

Pharmaceutical Intermediate Synthesis

The compound serves as a versatile intermediate in the multi-step synthesis of complex pharmaceutical candidates . The distinct reactivity of the aldehyde and ester groups allows for orthogonal derivatization, enabling the sequential addition of molecular complexity. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around a central aromatic scaffold, where the LogP (2.86) and PSA (52.6 Ų) values provide a defined starting point for optimizing drug-like properties .

Liquid Crystalline Materials Development

The rigid aromatic core with flexible terminal groups (ether-linked aldehyde and ester) is a common structural motif in liquid crystal design. While direct data for this specific compound is lacking, its structure suggests it could be a precursor for synthesizing novel mesogens. The aldehyde group can be used to create extended conjugated systems (e.g., via Schiff base formation), which are known to influence liquid crystalline phase behavior and optical properties .

Application
Selection Property
Validation Focus
Covalent Organic Frameworks / Polymers
Bifunctional aldehyde-ester orthogonality
Imine/hydrazone linkage; ester hydrolysis for MOF coordination
Pharmaceutical Intermediate Synthesis
Defined lipophilicity and polarity baseline
SAR exploration around aromatic scaffold; orthogonal derivatization
Liquid Crystalline Material Precursor
Rigid core with flexible terminal groups
Schiff-base formation for extended conjugation and mesophase behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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